molecular formula C18H27NO B14213498 Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- CAS No. 830329-25-4

Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-

Cat. No.: B14213498
CAS No.: 830329-25-4
M. Wt: 273.4 g/mol
InChI Key: WPNMCBDHNRRKTA-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- is an organic compound with a complex structure that includes a benzene ring, a methanol group, and a propynyl group substituted with a dibutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:

    Alkylation: Introduction of the propynyl group to the benzene ring.

    Amination: Substitution of the propynyl group with a dibutylamino group.

    Hydroxylation: Addition of the methanol group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- undergoes various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of the propynyl group to an alkyl group.

    Substitution: Replacement of the dibutylamino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of alkylbenzenes.

    Substitution: Formation of various substituted benzenes.

Scientific Research Applications

Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-[(dibutylamino)methyl]-: Similar structure but with a different substitution pattern.

    Benzenemethanol, 3,5-dichloro-4-(dibutylamino)-: Contains additional chlorine atoms on the benzene ring.

    Benzenemethanol, 4-(dimethylamino)-: Substituted with a dimethylamino group instead of a dibutylamino group.

Uniqueness

Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- is unique due to its specific substitution pattern and the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

830329-25-4

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

[4-[3-(dibutylamino)prop-1-ynyl]phenyl]methanol

InChI

InChI=1S/C18H27NO/c1-3-5-13-19(14-6-4-2)15-7-8-17-9-11-18(16-20)12-10-17/h9-12,20H,3-6,13-16H2,1-2H3

InChI Key

WPNMCBDHNRRKTA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC#CC1=CC=C(C=C1)CO

Origin of Product

United States

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